

# Bleximenib (JNJ-75276617): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bleximenib	
Cat. No.:	B12404535	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bleximenib** (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3] Developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, **bleximenib** represents a promising targeted therapy for acute leukemias, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), that harbor specific genetic alterations such as KMT2A rearrangements or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic abnormalities are found in a significant portion of acute leukemia cases and are associated with a poor prognosis.[3] **Bleximenib** is currently undergoing clinical evaluation both as a monotherapy and in combination with other standard-of-care treatments.[2][4]

## **Discovery and Preclinical Development Timeline**

While specific dates for early discovery milestones are not publicly available, the development of **bleximenib** stems from a growing understanding of the critical role of the menin-KMT2A interaction in leukemogenesis. The compound was designed for high potency and selectivity, with favorable properties for oral administration.[1]

**Key Preclinical Milestones:** 



- Compound Synthesis and Characterization: Bleximenib (compound 27) and its enantiomer were first prepared and described in patent application WO2021121327.[5]
- Demonstration of Potent and Selective Inhibition: In vitro assays confirmed bleximenib as a
  potent inhibitor of the menin-KMT2A interaction across multiple species.[1][5]
- In Vitro Efficacy in Leukemia Models: Preclinical studies demonstrated that bleximenib
  effectively inhibits the proliferation of AML and ALL cell lines with KMT2A rearrangements or
  NPM1 mutations.[5] Treatment with bleximenib led to the downregulation of key oncogenic
  genes like HOXA9 and MEIS1, induced apoptosis, and promoted myeloid differentiation.[1]
   [5][6]
- In Vivo Efficacy in Xenograft Models: In animal models of AML and ALL, oral administration of **bleximenib** resulted in a significant reduction in leukemic burden and a dose-dependent increase in survival.[5][7][8] These in vivo effects were accompanied by changes in the expression of menin-KMT2A target genes.[5][7][8]
- Synergistic Effects with Other Agents: Preclinical data indicated that **bleximenib** has synergistic effects when combined with other anti-leukemic drugs, including venetoclax, azacitidine, and gilteritinib.[7][8][9]
- Activity Against Resistance Mutations: Bleximenib has shown potent antiproliferative activity
  in cell lines engineered with mutations (MEN1M327I or MEN1T349M) that confer resistance
  to other menin inhibitors like revumenib, suggesting a distinct binding mode.[5][7][8]

## **Clinical Development Timeline**

- May 19, 2021: Initiation of a Phase 1/2 clinical trial (NCT04811560) to evaluate bleximenib
  as a monotherapy in patients with relapsed/refractory acute leukemia harboring KMT2A or
  NPM1 alterations.[6][10]
- Ongoing: A Phase 1b study (NCT05453903) is investigating bleximenib in combination with other AML-directed therapies.[7][8][9][11]
- December 5, 2025 (Last Update Posted): A study of bleximenib in combination with venetoclax and azacitidine for newly diagnosed AML (cAMeLot-2, NCT06852222) is ongoing.
   [12]



• June 12, 2025: Johnson & Johnson announced new results for **bleximenib**, highlighting its ongoing investigation in Phase 1, 2, and 3 trials.[4]

# **Quantitative Data Summary**

Table 1: In Vitro Potency of Bleximenib (JNJ-75276617)

Assay Type	Species	IC50 (nM)
Homogeneous Time-Resolved Fluorescence (HTRF)	Human	0.1
Homogeneous Time-Resolved Fluorescence (HTRF)	Mouse	0.045
Homogeneous Time-Resolved Fluorescence (HTRF)	Dog	≤0.066

Data sourced from multiple preclinical studies.[1]

Table 2: Phase 1 Clinical Trial (NCT04811560) Efficacy Data

Dose Group	Overall Response Rate (ORR)	Composite Complete Response (CCR) Rate	Median Time to First Response	Median Duration of Response
45 mg BID	39%	23%	Not Reported	Not Reported
90/100 mg BID	50%	40%	30 days	6.4 months
150 mg BID	50%	40%	Not Reported	Not Reported

Data from a Phase 1 dose-escalation study in patients with relapsed/refractory acute leukemia. [13]

# **Experimental Protocols**



# Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was utilized to quantify the ability of **bleximenib** to inhibit the protein-protein interaction between menin and a KMT2A-derived peptide.

#### · Reagents:

- Recombinant human, dog, and mouse menin with a C-terminal 6-His affinity tag, expressed in E. coli and purified.
- Fluorescein isothiocyanate (FITC)-labeled menin-binding motif 1 (MBM1) peptide derived from KMT2A.
- Terbium (Tb)-labeled antibody against the 6-His tag.

#### Procedure:

- Bleximenib was incubated with the purified menin protein and the FITC-labeled MBM1 peptide.
- The Tb-labeled anti-His antibody was added to the mixture.
- The reaction was allowed to reach equilibrium (300 or 420 minutes).
- Time-resolved fluorescence energy transfer (TR-FRET) was measured using a plate reader. The signal is generated when the Tb-labeled antibody and the FITC-labeled peptide are in close proximity (i.e., when the menin-KMT2A interaction is intact).
- The percentage of inhibition was calculated based on the reduction in the TR-FRET signal in the presence of **bleximenib** compared to a DMSO control.
- IC50 values were determined from dose-response curves.[5]

## **Quantigene Multiplex Assay**

This assay was employed to measure the expression levels of specific menin-KMT2A target genes and differentiation markers in leukemia cells following treatment with **bleximenib**.



#### Procedure:

- Leukemia cell lines were treated with various concentrations of bleximenib or DMSO for 48 to 72 hours.
- Cells were lysed to release the mRNA.
- Target-specific probes for genes of interest (e.g., MEIS1, FLT3) were added to the cell lysates and allowed to hybridize with the target mRNA.
- The probe-mRNA complexes were captured, and a signal amplification system was used.
- The signals from the probes were measured using a FLEXMAP 3D system.
- The effect of **bleximenib** on gene expression was determined by calculating the fold change relative to the DMSO control, and IC50 values for gene expression inhibition were calculated.[5]

# In Vivo Xenograft Studies

These studies assessed the anti-leukemic activity of **bleximenib** in animal models.

- Animal Models: Immunocompromised mice were engrafted with human AML or B-ALL cell lines (e.g., MOLM-14) or patient-derived xenograft (PDX) models with KMT2A rearrangements or NPM1 mutations.
- Treatment:
  - Bleximenib was administered orally, typically on a daily schedule.
  - Control groups received a vehicle control.
  - In combination studies, bleximenib was co-administered with other agents like venetoclax (orally) and/or azacitidine (intraperitoneal injection).
- Endpoints:



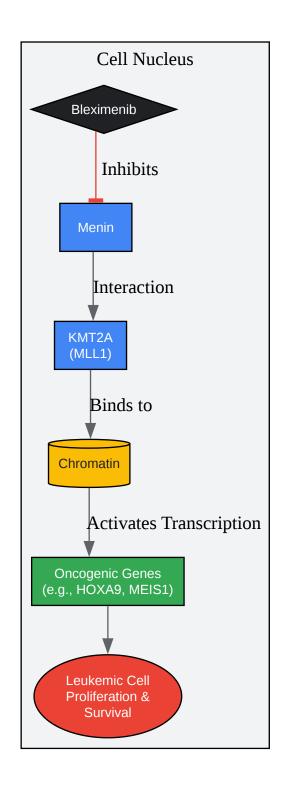




- Leukemic Burden: Monitored by methods such as bioluminescence imaging or flow cytometry analysis of bone marrow and peripheral blood.
- Survival: The overall survival of the treated mice was compared to the control groups.
- Pharmacodynamic Markers: Expression of menin-KMT2A target genes was assessed in tissues from treated animals.[5]

## **Visualizations**

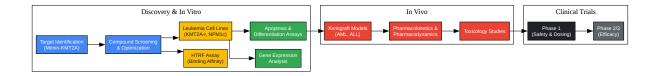




Click to download full resolution via product page

Caption: Bleximenib's mechanism of action in the cell nucleus.





Click to download full resolution via product page

Caption: Preclinical to clinical development workflow for **Bleximenib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bleximenib Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Bleximenib Phase Ib Findings | EHA 2024 [delveinsight.com]
- 4. New results for Johnson & Johnson's bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]



- 11. New results for Johnson & Johnson's bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia | Johnson & Johnson [investor.jnj.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Bleximenib (JNJ-75276617): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404535#bleximenib-jnj-75276617-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com